molecular formula C15H13Cl2NO4S B2915846 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid CAS No. 1214003-69-6

3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid

Cat. No.: B2915846
CAS No.: 1214003-69-6
M. Wt: 374.23
InChI Key: KKPGVOCNDFEBEZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid is a complex organic compound characterized by its molecular structure, which includes chlorophenyl groups and a sulfonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid typically involves multiple steps, starting with the chlorination of phenyl compounds to introduce chlorine atoms at specific positions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)propanoic acid

  • 2-Chlorophenylsulfonyl chloride

  • 4-Chlorophenylacetic acid

Uniqueness: 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid is unique due to its specific combination of chlorophenyl and sulfonyl amino groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c16-11-7-5-10(6-8-11)9-13(15(19)20)18-23(21,22)14-4-2-1-3-12(14)17/h1-8,13,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPGVOCNDFEBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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